molecular formula C21H21N3O3S B2664178 Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797213-34-3

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2664178
CAS No.: 1797213-34-3
M. Wt: 395.48
InChI Key: DPQYTCIIANYVAN-UHFFFAOYSA-N
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Description

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a combination of phenyl, benzo[d]thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzo[d]thiazole-6-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with piperidine-1-carboxylate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both benzo[d]thiazole and piperidine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

phenyl 4-[(1,3-benzothiazole-6-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(16-6-7-18-19(12-16)28-14-23-18)22-13-15-8-10-24(11-9-15)21(26)27-17-4-2-1-3-5-17/h1-7,12,14-15H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYTCIIANYVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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